- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

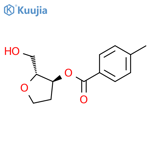

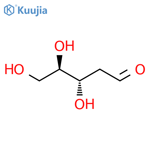

91547-59-0 structure

Nome del prodotto:1,4-Anhydro-2-deoxy-D-erythro-pentitol

1,4-Anhydro-2-deoxy-D-erythro-pentitol Proprietà chimiche e fisiche

Nomi e identificatori

-

- D-erythro-Pentitol,1,4-anhydro-2-deoxy-

- 1,2-DIDEOXY-D-RIBOSE

- (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol

- 1,4-Anhydro-2-deoxy-D-erythro-pentitol

- 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)

- 1,4-Anhydro-2-deoxy-D-ribitol

- W-204062

- 91121-19-6

- MFCD01630918

- 91547-59-0

- 1,2-DIDEOXY-D-RIBOFURANOSE

- CS-0089202

- (2R,3S)-2-(hydroxymethyl)oxolan-3-ol

- DB-374651

- 1,4-Anhydro-2-deoxypentitol

- 1,2-Dideoxyribose

- SCHEMBL100461

- 1,2-Drf

- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-

- NSMOSDAEGJTOIQ-CRCLSJGQSA-N

- 1,2-Dideoxyribofuranose

- AKOS006276775

- 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-

- (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol

- 1,2-Dideoxy-beta-D-ribofuranose

- DTXSID20919665

- trans-Tetrahydro-3-hydroxy-2-furanmethanol

- E71898

- WS-03145

-

- Inchi: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1

- Chiave InChI: NSMOSDAEGJTOIQ-CRCLSJGQSA-N

- Sorrisi: C([C@H]1OCC[C@@H]1O)O

Proprietà calcolate

- Massa esatta: 118.063

- Massa monoisotopica: 118.063

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 8

- Conta legami ruotabili: 1

- Complessità: 74.1

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.5

- Superficie polare topologica: 49.7A^2

Proprietà sperimentali

- Densità: 1.239±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 105-105 ºC (0.02 Torr)

- Punto di infiammabilità: 120.2±20.4 ºC,

- Indice di rifrazione: 1.496

- Solubilità: Solubile (267 g/l) (25°C),

- PSA: 49.69000

- LogP: -0.87150

1,4-Anhydro-2-deoxy-D-erythro-pentitol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-282248-50 mg |

1,2-Dideoxy-D-ribofuranose, |

91547-59-0 | 50mg |

¥2,377.00 | 2023-07-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-1g |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 1g |

¥4,320.00 | 2022-10-10 | |

| ChemScence | CS-0089202-1g |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 97.25% | 1g |

$823.0 | 2022-04-26 | |

| TRC | A637748-100mg |

1,4-Anhydro-2-deoxy-D-erythro-pentitol |

91547-59-0 | 100mg |

$ 689.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-282248A-100 mg |

1,2-Dideoxy-D-ribofuranose, |

91547-59-0 | 100MG |

¥3,964.00 | 2023-07-10 | ||

| Chemenu | CM410785-100mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95%+ | 100mg |

$230 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-100mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 100mg |

¥1,350.00 | 2022-10-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-250mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 250mg |

¥2,160.00 | 2022-10-10 | |

| 1PlusChem | 1P0069N6-10g |

1,2-DIDEOXY-D-RIBOFURANOSE |

91547-59-0 | 98% | 10g |

$3937.00 | 2025-02-21 | |

| A2B Chem LLC | AC91634-250mg |

1,2-DIDEOXY-D-RIBOFURANOSE |

91547-59-0 | 95% | 250mg |

$227.00 | 2024-07-18 |

1,4-Anhydro-2-deoxy-D-erythro-pentitol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

Riferimento

- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 2 h, 50 °C

2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

Riferimento

- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

Riferimento

- Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphites, Phosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Ammonium sulfate ; 1.5 h, reflux

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate , Triethylsilane

1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

Riferimento

- Stereoselective synthesis of hydroxy-substituted tetrahydrofurans, Tetrahedron Letters, 1988, 29(17), 2011-14

Metodo di produzione 7

Condizioni di reazione

Riferimento

- New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts, Poland, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 15 h, rt

2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

Riferimento

- Preparation of tetrahydrofuran derivatives by dehydration and cyclization, Japan, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water

1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water

1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water

Riferimento

- Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitol, Nucleosides & Nucleotides, 1987, 6(4), 803-14

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water ; overnight, rt

1.2 Reagents: Acetic acid Solvents: Water ; pH 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C

2.2 Reagents: Pyridine ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; pH 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C

2.2 Reagents: Pyridine ; neutralized

Riferimento

- Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers, Chemical Science, 2013, 4(1), 257-265

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials

- Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside

- 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride

- 5'-O-tert-Butyldiphenylsilyl-thymidine

- 1,2-Dideoxy-3,5-di-O-toluoyl-D-ribose

- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, 3-(4-methylbenzoate)

- tert-Butyldiphenylchlorosilane

- 2-Deoxy-D-ribose

- Thymidine

- D-erythro-Pentitol,2-deoxy-

1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products

1,4-Anhydro-2-deoxy-D-erythro-pentitol Letteratura correlata

-

Nikita A. Kuznetsov,Maxim S. Kupryushkin,Tatyana V. Abramova,Alexandra A. Kuznetsova,Anastasia D. Miroshnikova,Dmitry A. Stetsenko,Dmitrii V. Pyshnyi,Olga S. Fedorova Mol. BioSyst. 2016 12 67

-

Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845

-

Adele Alagia,Andreia F. Jorge,Anna Avi?ó,Tania F. G. G. Cova,Ramon Crehuet,Santiago Grijalvo,Alberto A. C. C. Pais,Ramon Eritja Chem. Sci. 2018 9 2074

-

Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702

91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol) Prodotti correlati

- 31692-85-0(GLYCOFUROL)

- 652-67-5(Isosorbide)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 5306-85-4(Isosorbide dimethyl ether)

- 97-99-4(Tetrahydrofurfuryl alcohol)

- 86087-23-2((S)-Tetrahydrofuran-3-ol)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 27826-73-9(2,5-Anhydro-D-glucitol)

- 453-20-3(oxolan-3-ol)

- 86087-24-3((3R)-oxolan-3-ol)

Fornitori consigliati

Wuhan ChemNorm Biotech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso